2-[(Pyridin-4-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-4-yl)methyl]phenol is an organic compound that features a phenol group attached to a pyridine ring via a methylene bridge. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It has been found that similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst .
Biochemical Pathways
It’s known that similar compounds have been used in the suzuki–miyaura coupling reaction , which could suggest its involvement in carbon–carbon bond formation processes .
Result of Action
One study has shown that similar compounds can act as potent inhibitors of collagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid to form the desired product . This reaction is known for its efficiency and versatility in synthesizing various alkylaminophenol compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-[(Pyridin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)phenol: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
2-[(Pyridin-2-yl)methyl]phenol: Similar to 2-[(Pyridin-4-yl)methyl]phenol but with the pyridine ring attached at the 2-position.
4-[(Pyridin-4-yl)methyl]phenol: Another structural isomer with the phenol group attached at the 4-position of the benzene ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different properties and activities compared to its structural isomers.
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJTFKANZPDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174406-31-6 |
Source
|
Record name | 2-[(pyridin-4-yl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.